硫醇改性剂 C6 S-S

描述

Thiol-Modifier C6 S-S is a disulfide-containing modifier designed to functionalize an oligonucleotide with a reactive thiol (sulfhydryl) group at the 5’- or 3’-end, or an internal disulfide linkage .

Synthesis Analysis

C6 S-S oligos modified with the 5′ thiol modifier C6 S-S are synthesized with an S-trityl-6-mercaptohexyl derivative protecting group attached . The modification with 5’-Thiol-Modifier C6-CE monomer must be followed by silver nitrate oxidation to remove the protecting group (trityl), while the Thiol-Modifier C6 S-S CE monomer must be modified by DTT to reduce the disulfide bond to a sulfhydryl group . The thiol is liberated by use of tris (2-carboxyethyl)phosphine (TCEP) and can utilize DMT-ON purification prior to reduction of the disulphide bridge .

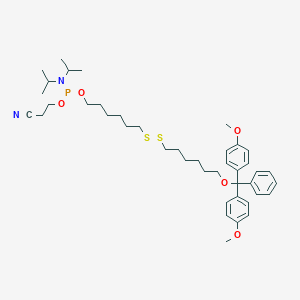

Molecular Structure Analysis

Thiol-Modifier C6 S-S is a disulfide-containing modifier designed to functionalize an oligonucleotide with a reactive thiol (sulfhydryl) group at the 5’- or 3’-end, or an internal disulfide linkage .

Chemical Reactions Analysis

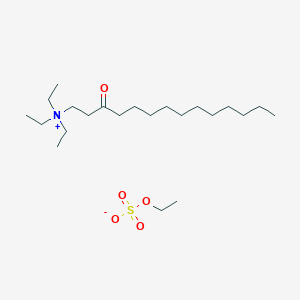

Thiol-Modifier C6 S-S is used for attaching ligands to oligonucleotides and linking oligonucleotides to solid surfaces. Thiols are shipped in oxidized form and must be reduced with DTT before being used in coupling reactions . After normal deprotection, the disulfide can be cleaved at room temperature in 30 minutes with 100 mM DTT pH 8.3 - 8.5 in the buffer of your choice .

Physical And Chemical Properties Analysis

The molecular weight added to the oligo mw calculation for thiol modification is 196.2 for the reduced form. The oligo is supplied in the unreduced for with disulfide thiol mw of 328.4 .

科学研究应用

Oligonucleotide Conjugation to Gold Surfaces

Thiol-Modifier C6 S-S is extensively used in the conjugation of oligonucleotides to gold surfaces . This application is crucial for the development of biosensors and diagnostic assays. The thiol group forms a strong bond with gold, allowing for the stable attachment of DNA or RNA sequences which can then be used to detect specific genetic sequences.

Labeling with Thiol-Specific Tags

The compound is also employed for labeling oligonucleotides with thiol-specific tags such as iodoacetamides and maleimides . This labeling is essential for various bioanalytical techniques, including fluorescence-based assays, where it enables the detection and quantification of biological molecules.

Enzyme Conjugation

Another significant application is the conjugation of enzymes, particularly horseradish peroxidase, to oligonucleotides using Thiol-Modifier C6 S-S . This is often used in enzyme-linked immunosorbent assays (ELISAs) for the detection of antibodies or antigens in research and clinical diagnostics.

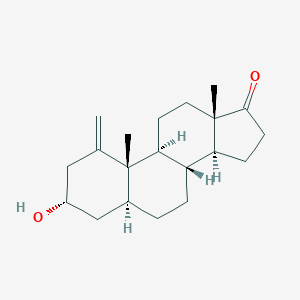

Synthesis of Hole Transport Materials for Solar Cells

The related compound, bis[di(4-methoxyphenyl)amino]carbazole-capped indacenodithiophenes, has been used as hole transport materials (HTMs) for highly efficient perovskite solar cells . The performance of these solar cells is significantly influenced by the positioning of the donor group, which is a derivative of the Thiol-Modifier C6 S-S structure.

Antioxidant and Antimicrobial Potential

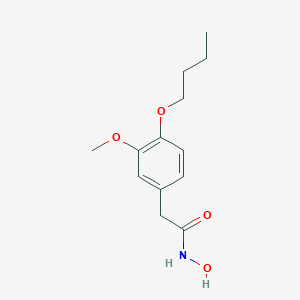

Derivatives of the compound have shown promise in antioxidant and antimicrobial applications. Novel oxime esters synthesized from related structures have been studied for their potential in treating oxidative stress-related diseases and infections .

Photocleavable Linker Applications

Thiol-Modifier C6 S-S can act as a photocleavable linker due to its disulfide bond. This property is utilized in the release of drugs or dyes in a controlled manner upon exposure to light, which is particularly useful in targeted drug delivery systems .

安全和危害

未来方向

Thiolated oligonucleotides can be labeled with thiol-reactive dye / happen iodoacetamides or maleimides (for example, lucifer yellow iodoacetamide or fluorescein maleimide) for use as hybridization or PCR-based detection probes. They also can be conjugated to enzymes (for example, alkaline phosphatase or horseradish peroxidase), through bifunctional linkers .

属性

IUPAC Name |

3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61N2O5PS2/c1-35(2)44(36(3)4)50(49-32-18-29-43)48-31-15-8-10-17-34-52-51-33-16-9-7-14-30-47-42(37-19-12-11-13-20-37,38-21-25-40(45-5)26-22-38)39-23-27-41(46-6)28-24-39/h11-13,19-28,35-36H,7-10,14-18,30-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEONRKLBSGQZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCSSCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61N2O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiol-Modifier C6 S-S | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)

![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)

![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)

![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)